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Compound of Interest

Compound Name: 5-Amino-2-(trifluoromethyl)pyridine

Cat. No.: B027028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials

science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification,

characterization, and application in research and development.

Core Spectroscopic Data
The structural integrity and purity of 5-Amino-2-(trifluoromethyl)pyridine can be ascertained

through a combination of spectroscopic techniques. The following sections present a summary

of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 5-Amino-2-
(trifluoromethyl)pyridine, revealing the chemical environment of each proton and carbon

atom. While experimental spectra from dedicated databases were not fully accessible, data has

been compiled from available resources.

¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

Data not available - -

Data not available - -

Data not available - -

Data not available - -

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Note: Specific, experimentally verified chemical shifts and coupling constants for ¹H and ¹³C

NMR were not available in the public domain at the time of this guide's compilation.

Researchers are advised to acquire their own data for critical applications.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-2-(trifluoromethyl)pyridine is characterized by absorption bands

corresponding to its primary functional groups. The presence of an amino group, a

trifluoromethyl group, and the pyridine ring is clearly indicated.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (Amino group)

1620 - 1580 Strong N-H bending (Amino group)

1500 - 1400 Medium to Strong
C=C and C=N stretching

(Pyridine ring)

1350 - 1100 Very Strong
C-F stretching (Trifluoromethyl

group)

850 - 750 Strong
C-H out-of-plane bending

(Aromatic ring)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation

pattern of 5-Amino-2-(trifluoromethyl)pyridine. The GC-MS data confirms the expected

molecular ion peak.[1][2]

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

162 ~100 [M]⁺ (Molecular Ion)

143 Moderate [M - F]⁺

115 Moderate [M - NHF₂]⁺ or [M - CF₃ + H]⁺

93 Moderate [M - CF₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 5-Amino-2-
(trifluoromethyl)pyridine.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 5-Amino-2-
(trifluoromethyl)pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (typically 0-10

ppm).

Employ a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon chemical shift range (typically 0-160

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

A longer acquisition time and a higher number of scans are typically required due to the

lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

Thin Film: Dissolve a small amount of the sample in a volatile solvent, cast the solution

onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum.

Place the prepared sample in the instrument's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like

5-Amino-2-(trifluoromethyl)pyridine can be visualized as follows:
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Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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